molecular formula C14H20O B8366945 4-(3,3-Dimethyl-cyclohexyl)-phenol

4-(3,3-Dimethyl-cyclohexyl)-phenol

Cat. No. B8366945
M. Wt: 204.31 g/mol
InChI Key: GASPZKPBYBJTNT-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

To 1-benzyloxy-4-(3,3-dimethyl-cyclohex-1-enyl)-benzene (4.3 g, 16.4 mmol) in MeOH (50 mL) and EtOAc (50 mL) was added 10% Pd/C (0.67 g) under N2. This mixture was stirred under H2 (1 atm) overnight. The reaction mixture was filtered through celite. The filtrate was concentrated to give the title compound as a white solid (3.43 g).
Name
1-benzyloxy-4-(3,3-dimethyl-cyclohex-1-enyl)-benzene
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.67 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH2:20][CH2:19][CH2:18][C:17]([CH3:22])([CH3:21])[CH:16]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1>CO.CCOC(C)=O.[Pd]>[CH3:21][C:17]1([CH3:22])[CH2:18][CH2:19][CH2:20][CH:15]([C:12]2[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][CH:13]=2)[CH2:16]1

Inputs

Step One
Name
1-benzyloxy-4-(3,3-dimethyl-cyclohex-1-enyl)-benzene
Quantity
4.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=CC(CCC1)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.67 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred under H2 (1 atm) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CC(CCC1)C1=CC=C(C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.